6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole
Overview
Description
6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole is a complex organic compound that features a benzodioxin and benzoxazole moiety
Scientific Research Applications
6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole typically involves multiple steps, including the formation of the benzodioxin and benzoxazole rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or defluorinated compounds.
Mechanism of Action
The mechanism of action of 6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: A simpler analog that lacks the benzoxazole moiety.
(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid: A related compound with an acetic acid functional group.
Uniqueness
6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole is unique due to its combination of benzodioxin and benzoxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(4-fluorophenyl)-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO4/c23-16-7-14-10-26-12-28-22(14)15(8-16)11-27-18-5-6-19-20(9-18)29-25-21(19)13-1-3-17(24)4-2-13/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHYYWKEQVTSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)COC3=CC4=C(C=C3)C(=NO4)C5=CC=C(C=C5)F)OCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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